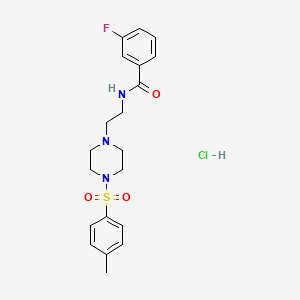
3-fluoro-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-fluoro-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound is also known as FPEB, and it belongs to the class of benzamide derivatives. FPEB has been shown to have a high affinity for the metabotropic glutamate receptor subtype 5 (mGluR5), which makes it a promising candidate for the treatment of various neurological and psychiatric disorders.
Scientific Research Applications
Synthetic Inhibitors and Antitumor Activity
Synthetic benzamide derivatives, including those structurally similar to 3-fluoro-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride, have been investigated for their ability to inhibit histone deacetylase (HDA), showing marked in vivo antitumor activity against human tumors. These compounds induce hyperacetylation of nuclear histones in various tumor cell lines, suggesting a novel chemotherapeutic strategy for cancers insensitive to traditional antitumor agents (Saito et al., 1999).
HIV-1 Attachment Inhibition
Research into piperazine substitution patterns on antiviral potency in indole-based derivatives has identified potent inhibitors of HIV-1 attachment. These studies highlight the critical role of the piperazine ring as a scaffold in the pharmacophore, demonstrating the relevance of such structures in developing therapies against HIV-1 (Wang et al., 2009).
Dopamine D-2 Receptor Affinity
Fluorine-substituted benzamides, analogous to the compound , have been synthesized and evaluated for their affinity towards dopamine D-2 receptors. Although these analogs showed decreased potency compared to non-fluorinated counterparts, their study is crucial for developing radioligands for positron emission tomography (PET) imaging of neurological disorders (Fukumura et al., 1990).
Synthesis of Fluorinated Heterocycles
The synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation showcases the versatility of fluorinated benzamide derivatives in medicinal chemistry. These compounds play a significant role in pharmaceutical and agrochemical industries, underlining the importance of innovative synthetic methods in developing new therapeutic agents (Wu et al., 2017).
Antimicrobial and Antifungal Activities
Fluorinated derivatives, including those structurally related to the compound of interest, exhibit significant antimicrobial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Carmellino et al., 1994).
properties
IUPAC Name |
3-fluoro-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3S.ClH/c1-16-5-7-19(8-6-16)28(26,27)24-13-11-23(12-14-24)10-9-22-20(25)17-3-2-4-18(21)15-17;/h2-8,15H,9-14H2,1H3,(H,22,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXIRPVMHICZCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC(=CC=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3E)-3-{[(3-chloro-4-methylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2583094.png)



![N-(3-fluorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2583103.png)
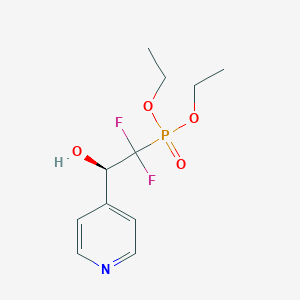
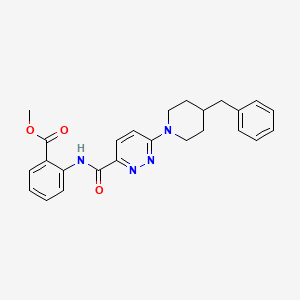


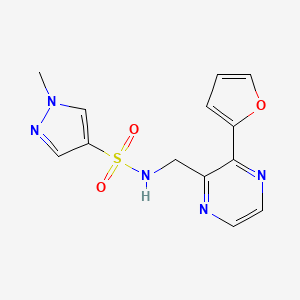

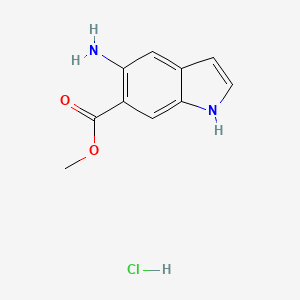
![7-[(E)-but-2-enyl]-8-[(E)-but-2-enyl]sulfanyl-3-methylpurine-2,6-dione](/img/structure/B2583113.png)
